(3-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
The compound (3-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that features a combination of fluorophenyl, triazolopyrimidine, and piperazine moieties
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors . For instance, indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit certain enzymes . For instance, some [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit USP28, a deubiquitinating enzyme .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit antiproliferative activities against certain human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyrimidine core, followed by the introduction of the piperazine ring and the fluorophenyl group. Common synthetic routes include:
Cyclization Reactions: Formation of the triazolopyrimidine core through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the piperazine ring via nucleophilic substitution reactions.
Coupling Reactions: Attachment of the fluorophenyl group using coupling reagents such as palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
(3-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone: has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals targeting neurological disorders, cancer, and infectious diseases.
Biological Studies: Investigation of its effects on various biological pathways and molecular targets.
Chemical Biology: Use as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
- 4-Fluorophenylboronic acid
Uniqueness
(3-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3-fluorophenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O/c1-15-5-7-18(8-6-15)30-21-19(26-27-30)20(24-14-25-21)28-9-11-29(12-10-28)22(31)16-3-2-4-17(23)13-16/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQBBIUOLAGMHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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